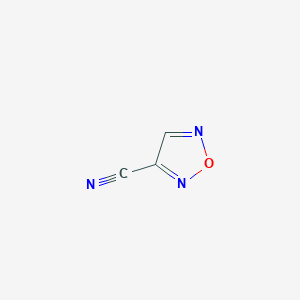

1,2,5-Oxadiazole-3-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

1,2,5-oxadiazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HN3O/c4-1-3-2-5-7-6-3/h2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAAZDXJZVSUGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NON=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件

1,2,5-氧二唑-3-腈可以通过多种方法合成。 一种常见的路线涉及 4-甲基-1,2,5-氧二唑-3-腈与羟胺的反应,生成 4-甲基-1,2,5-氧二唑-3-羧酰胺肟,然后将其用作进一步合成的起始原料 。 另一种方法是在控制条件下,用适当的试剂使酰胺肟环化 .

工业生产方法

在工业环境中,1,2,5-氧二唑-3-腈的生产通常涉及连续流动反应条件,以确保高产率和纯度。 该方法允许大规模高效合成该化合物,使其适合各种应用 .

化学反应分析

反应类型

1,2,5-氧二唑-3-腈会经历多种类型的化学反应,包括:

氧化: 该化合物可以氧化成各种衍生物。

还原: 还原反应可以产生不同的功能化产物。

取代: 该化合物可以参与取代反应形成新的衍生物.

常用试剂和条件

这些反应中常用的试剂包括羟胺、乙酸酐和氯化氢。 反应条件根据所需产物而异,但通常涉及控制温度和特定溶剂 .

主要形成的产物

科学研究应用

5. 作用机理

1,2,5-氧二唑-3-腈的作用机理涉及其与特定分子靶点和途径的相互作用。 例如,它可以干扰细菌毒力途径,包括双组分调节系统和群体感应。 在医药应用中,它可能作用于胸腺嘧啶合成酶和组蛋白脱乙酰酶等酶以发挥其作用.

作用机制

The mechanism of action of 1,2,5-oxadiazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can interfere with bacterial virulence pathways, including the two-component regulation system and quorum sensing . In medicinal applications, it may act on enzymes such as thymidylate synthase and histone deacetylase to exert its effects .

相似化合物的比较

Ring Isomerism: 1,2,5- vs. 1,2,4-Oxadiazole Derivatives

The position of heteroatoms in the oxadiazole ring critically alters electronic and thermal properties:

Key Insight : The 1,2,5-isomer’s electron deficiency makes it suitable for high-energy materials, while the 1,2,4-isomer is better suited for drug discovery.

Commercial and Industrial Considerations

Key Insight: Methyl and amino derivatives are more commercially viable, whereas 1,2,4-isomers remain confined to research.

生物活性

1,2,5-Oxadiazole-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly as a potential therapeutic agent. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various pathogens and cancer cell lines.

1,2,5-Oxadiazole derivatives exhibit a range of biological activities, primarily attributed to their ability to interact with specific molecular targets. The mechanisms include:

- Antiproliferative Activity : These compounds have been shown to inhibit the activity of topoisomerase I, an enzyme critical for DNA replication in cancer cells. Inhibition of this enzyme can lead to cell cycle arrest and apoptosis in tumor cells .

- Anti-infective Properties : Oxadiazoles have demonstrated efficacy against various pathogens, including bacteria and parasites. They are believed to disrupt essential biochemical pathways in these organisms .

Structure-Activity Relationships (SAR)

Research has identified several structural modifications that enhance the biological activity of 1,2,5-oxadiazole derivatives:

- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring has been associated with increased cytotoxicity. For example, compounds with Cl or CF3 substitutions exhibited improved antiproliferative effects against cancer cell lines compared to their unsubstituted counterparts .

- Cytotoxicity Studies : A study reported that certain derivatives showed significant cytotoxicity towards HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cell lines when tested using the MTT assay .

Anticancer Activity

A library of 1,2,5-oxadiazole derivatives was synthesized and evaluated for antiproliferative activity. Notably:

- MTT Assay Results : Several compounds exhibited IC50 values in the low micromolar range against HCT-116 and HeLa cells. For instance, compound 9 demonstrated an IC50 of 10 µM against HCT-116 cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 9 | 10 | HCT-116 |

| 14 | 8 | HeLa |

Anti-leishmanial Activity

In studies targeting Leishmania donovani:

- Inhibition Rates : Derivatives such as compound 14 showed up to 95% inhibition at concentrations of 50 µM. The most active derivative had an EC50 value of 4.2 µM against axenic amastigotes .

| Compound | Axenic Amastigotes EC50 (µM) | Intracellular Amastigotes EC50 (µM) |

|---|---|---|

| 14 | 4.2 | 5.92 |

| 20 | 8.1 | N/A |

Schistosomiasis Treatment

The efficacy of oxadiazole derivatives in treating schistosomiasis has been documented:

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1,2,5-Oxadiazole-3-carbonitrile, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves cyclization reactions of nitrile-containing precursors. For example, 4-Methyl-1,2,5-oxadiazole-3-carbonitrile reacts with hydroxylamine under controlled pH (8–9) to form 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime, a critical intermediate for synthesizing 3-(1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazoles . Reaction temperature and stoichiometry are optimized to minimize byproducts like oligomers, which are common under basic conditions .

Q. How is the structural integrity of this compound verified in synthetic workflows?

- Methodological Answer : Spectroscopic techniques such as -NMR, -NMR, and IR spectroscopy are employed to confirm the oxadiazole ring and nitrile group. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (where applicable) resolves stereoelectronic properties. Computational tools like density functional theory (DFT) can predict vibrational modes and electronic transitions .

Advanced Research Questions

Q. How can molecular docking studies optimize the biological activity of this compound derivatives?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) are used to predict binding affinities to target enzymes like topoisomerase I. For example, derivatives with electron-withdrawing substituents (e.g., -CF) show enhanced interactions with catalytic residues, improving antiproliferative activity. Validation includes comparative binding energy (ΔG) calculations and in vitro enzyme inhibition assays .

Q. What strategies address contradictory bioactivity data in structurally similar oxadiazole derivatives?

- Methodological Answer : Contradictions often arise from off-target effects or assay variability. Systematic approaches include:

- Structure-Activity Relationship (SAR) : Comparing substituent effects (e.g., methyl vs. chlorophenyl groups) across multiple assays .

- Meta-Analysis : Aggregating data from independent studies to identify consensus trends, adjusting for variables like cell line specificity or dosing protocols .

Q. How do reaction conditions influence the regioselectivity of nucleophilic attacks on this compound?

- Methodological Answer : Regioselectivity is controlled by electronic and steric factors. For instance, in superacidic media (e.g., CFSOH), the nitrile group acts as an electrophilic site, favoring attack at the C-5 position of the oxadiazole ring. Solvent polarity and temperature (e.g., -70°C in liquid NH) can shift selectivity toward C-3 functionalization .

Q. What synthetic challenges arise in scaling up this compound derivatives, and how are they mitigated?

- Methodological Answer : Key challenges include low yields in dehydrohalogenation steps (e.g., converting dibromo intermediates to acetylene derivatives). Optimized protocols use NaNH in liquid NH at -70°C to suppress side reactions. Scalable routes prioritize one-pot syntheses and catalytic systems (e.g., AlCl) to enhance atom economy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。